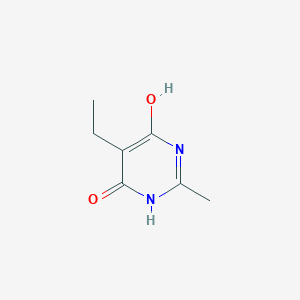
5-ethyl-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Descripción general
Descripción
“5-ethyl-4-hydroxy-2-methyl-1H-pyrimidin-6-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key components of DNA and RNA.
Molecular Structure Analysis
The molecular structure of “this compound” would be based on the pyrimidine core structure, with ethyl, hydroxy, and methyl groups attached at the 5th, 4th, and 2nd positions respectively . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by its functional groups. For instance, the hydroxy group might make the compound capable of participating in hydrogen bonding or deprotonation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo [4, 3-d] pyrimidin-7-ones demonstrates the chemical flexibility and reactivity of pyrimidine derivatives, indicating the potential for creating a variety of structurally related compounds for further chemical and biological evaluation (Ochi & Miyasaka, 1983).
- Synthesis of novel pyrazolopyrimidines derivatives has shown anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of pyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2016).
Biological Activities
- The antimicrobial activity of dihydropyrimidine derivatives underscores their potential as antibacterial and antifungal agents, suggesting that modifications on the pyrimidine core could lead to effective therapeutic agents (Al-Juboori, 2020).
- Another study focused on the synthesis of derivatives of 6-methyluracil, showing the structural diversity achievable with pyrimidine derivatives and their potential chemical applications (Novikov et al., 2005).
Pharmaceutical Applications
- Pyrimidinone derivatives have been explored for their biological activities, including their potential as pharmaceuticals or agrochemicals, highlighting the importance of structural modification for enhancing biological activity (Craciun et al., 1998).
- The study on the reactivity of pyrimidine derivatives with alkyl- and arylhydrazines, leading to modified thieno[2,3-d]pyrimidines, indicates the versatility of pyrimidine derivatives for synthesizing compounds with potential therapeutic applications (Tumkevičius, 1994).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-ethyl-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-6(10)8-4(2)9-7(5)11/h3H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXDGCKBBIIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




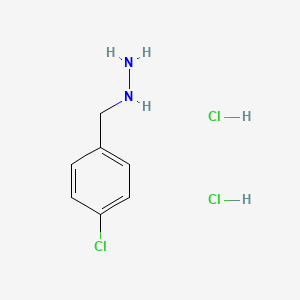
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)

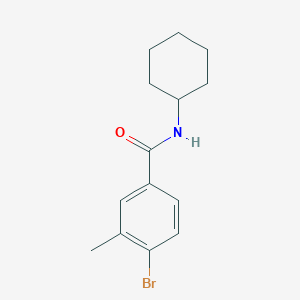

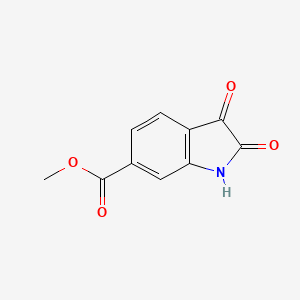
![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
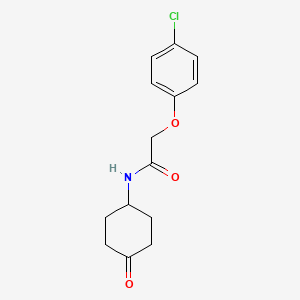

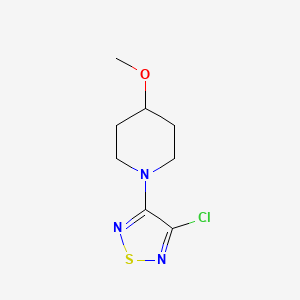
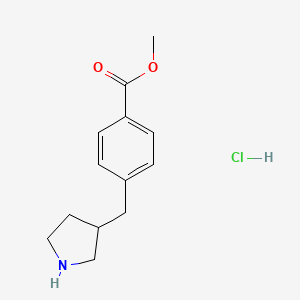
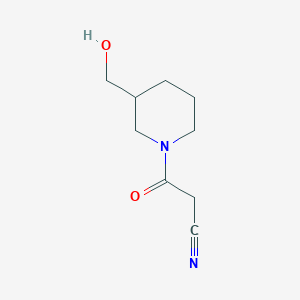
![N-[(2,4-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B1486628.png)